molecular formula C20H18ClN3O3S B6545499 N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 946273-95-6

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No. B6545499
CAS RN: 946273-95-6
M. Wt: 415.9 g/mol
InChI Key: ZAYCEULBODTZGJ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole ring, a carbamoyl group, a methoxy group, and a benzamide group. These functional groups suggest that the compound could have a variety of biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, amide coupling, or condensation . The exact method would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. Spectroanalytical data such as NMR and IR could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating methoxy group. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbamoyl and methoxy groups could enhance solubility in polar solvents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects , which means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal properties , suggesting potential use in the treatment of various bacterial and fungal infections.

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral activity . This opens up possibilities for their use in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been associated with diuretic effects , which can help increase the amount of water and salt expelled from the body as urine.

Anticonvulsant Activity

These compounds have shown potential in the treatment of seizures due to their anticonvulsant properties .

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests they could be used in the development of new cancer treatments.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many compounds containing a thiazole ring exhibit antimicrobial or anticancer activity by interacting with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research could involve further exploration of the biological activities of this compound, potentially leading to its development as a pharmaceutical agent. Additionally, modifications could be made to its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-16-8-6-13(7-9-16)19(26)24-20-23-15(12-28-20)10-18(25)22-11-14-4-2-3-5-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYCEULBODTZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

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